molecular formula C18H12ClN3O B4511011 6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B4511011
M. Wt: 321.8 g/mol
InChI Key: HTTZVNKTNXLVBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridin derivatives involves reactions of specific aminopyrazoles with aldehydes and other reactants, indicating a multi-step synthetic route that may be applicable to our compound of interest. For example, the synthesis of novel pyrazolo[4,3-c]pyridines involved the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones, suggesting a potential method for synthesizing similar compounds (Insuasty et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridin derivatives has been characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies reveal important structural features such as tautomerism, conformation, and molecular geometry, which are crucial for understanding the chemical behavior and reactivity of these compounds (Quiroga et al., 1999).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridin derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, Vilsmeier–Haack reaction has been used to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, indicating the reactivity of such compounds towards formylation and their potential to undergo further chemical transformations (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed insights into the crystal packing, hydrogen bonding, and molecular conformations, which are essential for understanding the physical behavior of these compounds in different environments (Quiroga et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of pyrazolo[3,4-b]pyridin derivatives, can be attributed to their functional groups and molecular structure. Spectroscopic analyses, including NMR and IR, provide valuable information on the electronic environment and the presence of functional groups, contributing to the overall chemical behavior of these compounds (Bahgat et al., 2009).

properties

IUPAC Name

6-(2-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-15-9-5-4-8-13(15)16-11-10-14-17(20-16)21-22(18(14)23)12-6-2-1-3-7-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZVNKTNXLVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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